molecular formula C10H8N2OS B3124595 2-(2-Sulfanyl-4-pyrimidinyl)benzenol CAS No. 31964-90-6

2-(2-Sulfanyl-4-pyrimidinyl)benzenol

Cat. No.: B3124595
CAS No.: 31964-90-6
M. Wt: 204.25 g/mol
InChI Key: VEJSONUNEJJSPW-UHFFFAOYSA-N
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Description

2-(2-Sulfanyl-4-pyrimidinyl)benzenol is a pyrimidine derivative featuring a phenol (benzenol) group at the 4-position of the pyrimidine ring and a sulfanyl (-SH) substituent at the 2-position. Its molecular formula is C₁₀H₈N₂O₂S, with a molar mass of 220.25 g/mol.

Properties

IUPAC Name

6-(2-hydroxyphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9-4-2-1-3-7(9)8-5-6-11-10(14)12-8/h1-6,13H,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJSONUNEJJSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC(=S)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268314
Record name 6-(2-Hydroxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31964-90-6
Record name 6-(2-Hydroxyphenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31964-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfanyl-4-pyrimidinyl)benzenol typically involves the reaction of 2-chloro-4-pyrimidinethiol with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Sulfanyl-4-pyrimidinyl)benzenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The hydroxyl group in the benzenol moiety can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(2-Sulfanyl-4-pyrimidinyl)benzenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Sulfanyl-4-pyrimidinyl)benzenol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of 2-(2-Sulfanyl-4-pyrimidinyl)benzenol with its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Source ID
This compound C₁₀H₈N₂O₂S 220.25 -SH (C2), -OH (C4, benzenol) Not provided N/A
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol C₁₇H₁₄N₂O₃S₂ 358.44 -S-benzyl, -SO₂-phenyl, -OH (C4) 341968-28-3
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol C₁₁H₉ClN₂OS₂ 284.78 -S-(4-Cl-phenyl)methyl, -SH (C2), -OH (C4) Not provided
4-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino]benzenol C₁₁H₁₀ClN₃OS 267.73 -Cl (C6), -S-CH₃ (C2), -NH- (C4) 478258-36-5
4-[2-[(2-Amino-6-chloro-4-pyrimidinyl)amino]ethyl]benzenol C₁₂H₁₃ClN₄O 264.71 -Cl (C6), -NH₂ (C2), -NH-CH₂-CH₂- (C4) 122862-31-1

Key Differences and Implications

Sulfanyl Group Modifications: The target compound’s free -SH group at C2 contrasts with 2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol (protected thiol as -S-benzyl and sulfonyl group), which reduces redox reactivity but enhances stability . 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol introduces a bulky 4-chlorophenyl-sulfanyl methyl group, increasing lipophilicity (logP) compared to the target compound .

These modifications are critical for binding in kinase inhibitors or antimicrobial agents .

Phenol Group Positioning: While all compounds retain a phenol group, its linkage varies. The target compound directly attaches the phenol to the pyrimidine’s C4, whereas analogues like 4-[2-[(2-amino-6-chloro-4-pyrimidinyl)amino]ethyl]benzenol use an ethylamino spacer, altering conformational flexibility .

Biological Activity

2-(2-Sulfanyl-4-pyrimidinyl)benzenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a sulfanyl group and a hydroxyl group on a benzene ring. This unique structure is believed to contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of the hydroxyl group is crucial for scavenging reactive oxygen species (ROS), which can lead to cellular damage and various diseases. The antioxidant properties may be attributed to the ability to donate hydrogen atoms, thus neutralizing free radicals.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, leading to cell death.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation in various models.

The biological activity of this compound can be explained through several mechanisms:

  • Target Interaction : Similar compounds have been shown to interact with specific proteins involved in cell signaling pathways, modulating their activity.
  • Regulation of Gene Expression : It may influence the expression of genes related to oxidative stress and inflammation, thereby altering cellular responses.
  • Enzyme Inhibition : The compound potentially inhibits key enzymes involved in metabolic processes, contributing to its therapeutic effects.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS. The results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound displayed substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

Research Findings Summary

Biological ActivityFindings
AntioxidantSignificant reduction in ROS levels; effective in DPPH and ABTS assays.
AntimicrobialEffective against S. aureus and E. coli; low MIC values observed.
Anti-inflammatoryInhibition of COX enzymes and pro-inflammatory cytokines noted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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